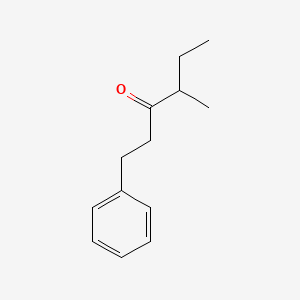
4-Methyl-1-phenylhexan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-1-phenylhexan-3-one is an organic compound that belongs to the class of synthetic cathinones. These compounds are structurally related to cathinone, a naturally occurring stimulant found in the khat plant. Synthetic cathinones have gained attention due to their psychoactive properties and are often found in recreational drugs.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-phenylhexan-3-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the alkylation of phenylacetone with a suitable alkyl halide in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or methanol and a catalyst like sodium or potassium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The process includes steps such as purification through distillation or recrystallization to obtain the final product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
4-Methyl-1-phenylhexan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methyl or phenyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and bases (NaOH, KOH) are commonly employed.
Major Products
The major products formed from these reactions include alcohols, carboxylic acids, and substituted derivatives of the original compound .
Aplicaciones Científicas De Investigación
4-Methyl-1-phenylhexan-3-one has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-Methyl-1-phenylhexan-3-one involves its interaction with neurotransmitter systems in the brain. It primarily acts as a stimulant by increasing the levels of dopamine, norepinephrine, and serotonin. This leads to enhanced mood, increased energy, and heightened alertness. The compound’s molecular targets include monoamine transporters and receptors, which play a crucial role in its psychoactive effects .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Methylethcathinone (4-MEC)
- Alpha-pyrrolidinohexiophenone (α-PHP)
- Methylenedioxypyrovalerone (MDPV)
- Mephedrone
- Methylone
Uniqueness
4-Methyl-1-phenylhexan-3-one is unique due to its specific structural configuration, which influences its pharmacological profile and potency. Compared to other synthetic cathinones, it may exhibit different levels of psychoactivity and toxicity, making it a compound of interest in both research and forensic analysis .
Propiedades
Fórmula molecular |
C13H18O |
|---|---|
Peso molecular |
190.28 g/mol |
Nombre IUPAC |
4-methyl-1-phenylhexan-3-one |
InChI |
InChI=1S/C13H18O/c1-3-11(2)13(14)10-9-12-7-5-4-6-8-12/h4-8,11H,3,9-10H2,1-2H3 |
Clave InChI |
DMYQWNWRWCENIJ-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)C(=O)CCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-(4-Methylpiperazin-1-yl)-6-nitrophenyl]methanamine](/img/structure/B13865293.png)

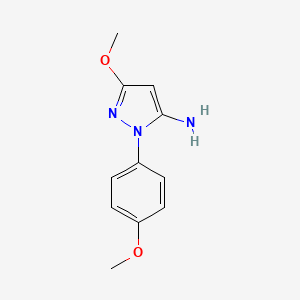
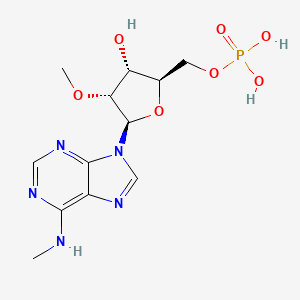


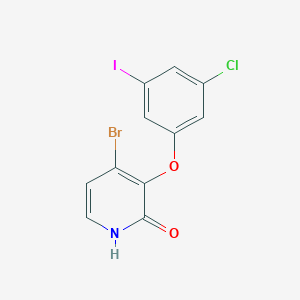
![N-[(2-amino-4-bromophenyl)methyl]-2-pyridin-4-yl-1,3-thiazol-4-amine](/img/structure/B13865330.png)


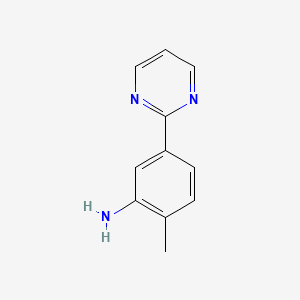
![4-[(6-Methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]morpholine](/img/structure/B13865356.png)
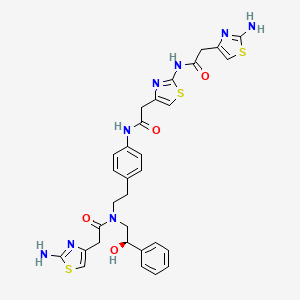
![N-[2-[[[5-[(Dimethylamino)methyl]furan-2-yl]methyl]sulphanyl]ethyl]-2-nitroacetamide Sodium Salt](/img/structure/B13865365.png)
